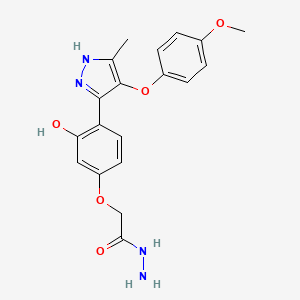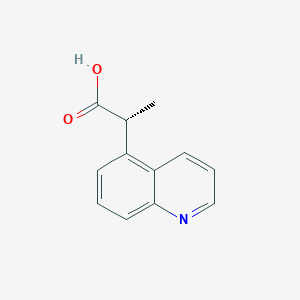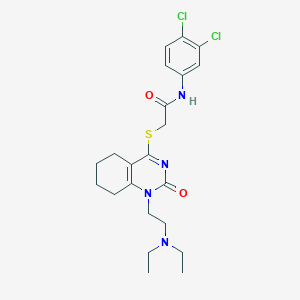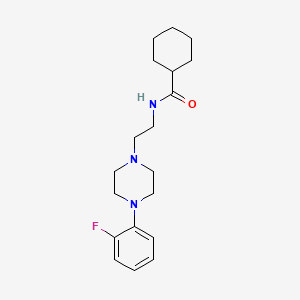![molecular formula C14H12N2O3S B2998209 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2034323-00-5](/img/structure/B2998209.png)
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a pyridine ring, a furo ring, and a thiophene ring . The pyridine ring is a six-membered aromatic heterocycle with an electronic structure similar to benzene . The furo ring is a heterocyclic compound containing an oxygen atom, and the thiophene ring is a five-membered aromatic ring containing a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyridine ring in the compound is sp2 hybridized, allowing the ring to be fully conjugated . The lone pair electrons on the nitrogen atom of the pyridine ring are contained in a sp2 orbital that lies in the same plane as the ring and does not overlap with the p orbitals of the ring . This makes the pi electron count for the pyridine ring 6 pi electrons .Wissenschaftliche Forschungsanwendungen
Bioinorganic Chemistry Applications
Complexes of similar compounds have been synthesized and characterized for their bioinorganic relevance, demonstrating coordination through carbonyl oxygen, nitrogen, and sulfur atoms. These studies, including antimicrobial activity screening against organisms such as Escherichia coli and Aspergillus spp., highlight the potential for developing new antimicrobial agents (Singh, Das, & Dhakarey, 2009).
Heterocyclic Synthesis
Research into the synthesis of heterocyclic compounds, such as thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines from thiophene-carboxamides, underscores the importance of these structures in medicinal chemistry for the development of novel therapeutic agents (El-Meligie, Khalil, El‐Nassan, & Ibraheem, 2020).
Luminescence Sensitization
Studies on compounds like BDP and BMP chelating LnIII ions and sensitizing their emission, particularly when used to cap ZnS nanoparticles, indicate applications in material science for creating efficient luminescent materials. This could have implications for the development of new types of sensors and optical devices (Tigaa, Lucas, & de Bettencourt-Dias, 2017).
Antimicrobial Activity
Several studies have focused on the antimicrobial activities of derivatives, illustrating the role of these compounds in developing new antimicrobial agents with potential applications in combating resistant strains of bacteria and fungi (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Crystal Engineering and Pharmaceutical Co-crystals
The novel carboxamide-pyridine N-oxide synthon has been shown to assemble in a triple helix architecture, exploiting for the synthesis of cocrystals of barbiturate drugs. This suggests applications in crystal engineering and the development of pharmaceutical cocrystals, potentially improving drug solubility and bioavailability (Reddy, Babu, & Nangia, 2006).
Eigenschaften
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-13(11-2-1-9-20-11)15-5-7-16-6-3-10-4-8-19-12(10)14(16)18/h1-4,6,8-9H,5,7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHJNTCMLIHHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2998129.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2998130.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2998131.png)
![6-(4,6-Dimethylpyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2998134.png)



![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2998144.png)
![7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2998145.png)

![N-(3-methylbutyl)-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2998147.png)
![N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2998149.png)
